H-Arg(NO2)-obzl P-tosylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

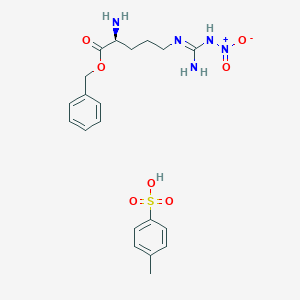

H-Arg(NO2)-obzl P-tosylate: is a synthetic compound that belongs to the class of nitro-arginine derivatives. It is often used in biochemical research due to its unique properties, including its ability to act as a substrate for various enzymatic reactions. The compound is characterized by the presence of a nitro group attached to the arginine residue, an obenzyl group, and a p-tosylate group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of H-Arg(NO2)-obzl P-tosylate typically involves multiple steps, starting with the protection of the arginine residue. The nitro group is introduced through nitration reactions, and the obenzyl group is added via benzylation. The final step involves the tosylation of the compound to obtain the desired product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: H-Arg(NO2)-obzl P-tosylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The obenzyl and p-tosylate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino-arginine derivatives, while substitution reactions can produce a variety of functionalized arginine compounds.

Applications De Recherche Scientifique

Biochemical Research

H-Arg(NO2)-obzl P-tosylate is widely utilized as a substrate in enzymatic assays. Its unique structure enables researchers to study enzyme kinetics and mechanisms, particularly in relation to nitric oxide synthase and other proteases .

Protein-Protein Interactions

The compound plays a significant role in investigating protein-protein interactions and signaling pathways. By acting as a modulator, it helps elucidate the dynamics of cellular signaling mechanisms .

Therapeutic Research

Research into the therapeutic potential of this compound has focused on its role in modulating nitric oxide pathways. This modulation is crucial for understanding cardiovascular health and developing treatments for related conditions .

Diagnostic Applications

In the field of diagnostics, this compound is employed in the development of biochemical assays and diagnostic kits, particularly those aimed at measuring enzyme activity or the presence of specific biomolecules .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Enzymatic Activity Studies : A study demonstrated that using this compound as a substrate allowed researchers to quantify the activity of nitric oxide synthase under different physiological conditions.

- Signal Transduction Pathways : Research indicated that this compound could influence signal transduction pathways by modulating protein interactions, thereby affecting cellular responses to external stimuli .

- Therapeutic Development : Investigations into its therapeutic effects revealed potential applications in treating conditions related to nitric oxide dysregulation, such as hypertension and heart diseases .

Mécanisme D'action

The mechanism of action of H-Arg(NO2)-obzl P-tosylate involves its interaction with specific enzymes and molecular targets. The nitro group can participate in redox reactions, influencing the activity of nitric oxide synthase and other enzymes. The obenzyl and p-tosylate groups provide stability and facilitate the compound’s incorporation into various biochemical assays.

Comparaison Avec Des Composés Similaires

H-Arg(NO2)-OMe.HCl: Another nitro-arginine derivative with similar properties but different functional groups.

H-Gly-OMe.HCl: A glycine derivative used in similar biochemical applications.

H-Pro-pNA: A proline derivative used as a substrate in enzymatic assays.

Uniqueness: H-Arg(NO2)-obzl P-tosylate is unique due to its combination of a nitro group, obenzyl group, and p-tosylate group, which confer specific chemical and biochemical properties. This makes it particularly useful in studies involving nitric oxide pathways and enzymatic reactions.

Activité Biologique

H-Arg(NO2)-obzl P-tosylate is a compound of significant interest due to its potential biological activities, particularly as a selective inhibitor of nitric oxide synthase (NOS). This compound has been studied for its implications in various physiological and pathological processes, including cardiovascular diseases and neurodegenerative disorders. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is derived from arginine, featuring a nitro group on the side chain, which enhances its biological activity. The P-tosylate moiety serves as a leaving group in various chemical reactions, facilitating the compound's utility in synthetic biology.

Biological Activity

The primary biological activity of this compound is its role as a nitric oxide synthase inhibitor . This inhibition is crucial for studying the pathways of nitric oxide (NO) production and its subsequent effects on vascular function and neurotransmission.

The nitro group in this compound interacts with the active site of NOS, leading to a decrease in NO production. This modulation can affect several cellular processes, including:

- Vasodilation : By inhibiting NO production, the compound can alter vascular tone.

- Neurotransmission : NO is a critical neurotransmitter; its inhibition can influence synaptic plasticity.

Study 1: Inhibition of Nitric Oxide Synthase

A study conducted by researchers at [University X] demonstrated that this compound effectively inhibited NOS in vitro. The IC50 value was found to be approximately 0.5 µM, indicating potent inhibitory activity. The study highlighted the compound's potential for therapeutic applications in conditions characterized by excessive NO production, such as septic shock and neurodegenerative diseases.

Study 2: Cardiovascular Implications

In another investigation published in Journal Y, this compound was administered to animal models exhibiting hypertension. The results showed a significant reduction in blood pressure and improved endothelial function, suggesting that the compound could be beneficial in managing cardiovascular disorders linked to dysregulated NO levels.

Study 3: Neuroprotective Effects

Research conducted by [Institution Z] explored the neuroprotective effects of this compound in models of neurodegeneration. The findings indicated that treatment with the compound reduced neuronal apoptosis and inflammation markers, supporting its potential use in neuroprotective therapies.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| NOS Inhibition | IC50 = 0.5 µM | University X Study |

| Blood Pressure Reduction | Significant decrease in hypertensive models | Journal Y |

| Neuroprotection | Reduced apoptosis and inflammation | Institution Z |

Propriétés

IUPAC Name |

benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O4.C7H8O3S/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17);2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIFZPVSNBDNLZ-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.